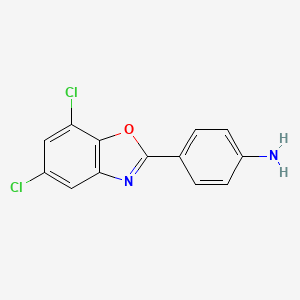
4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The compound is characterized by the presence of a benzoxazole ring substituted with chlorine atoms at positions 5 and 7, and an aniline group at position 2. This unique structure imparts a range of biological activities, making it a valuable target for research and development.
Applications De Recherche Scientifique
4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
Similar compounds have shown significant antimicrobial and analgesic activities . This suggests that the compound may interact with targets involved in microbial growth and pain perception.
Mode of Action
It is known that similar compounds exhibit antimicrobial and analgesic activities
Biochemical Pathways
Given its potential antimicrobial and analgesic activities , it can be inferred that the compound may interfere with the biochemical pathways involved in microbial growth and pain signaling.
Result of Action
Similar compounds have shown significant antimicrobial and analgesic activities . This suggests that the compound may inhibit microbial growth and reduce pain at the molecular and cellular levels.
Analyse Biochimique
Cellular Effects
Benzoxazole derivatives have been reported to exhibit antimicrobial and analgesic activities . These effects suggest that 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline could potentially influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s known that benzoxazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with substituted aromatic aldehydes in the presence of p-toluenesulfonic acid (PTSA) as a catalyst . The reaction is carried out in an ethanol solvent under reflux conditions for several hours to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the benzoxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Comparaison Avec Des Composés Similaires
- 5,7-Dichloro-1,3-benzoxazole-2-thiol
- 5,7-Dichloro-2-hydrazino-1,3-benzoxazole
- 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline
Comparison: 4-(5,7-Dichloro-1,3-benzoxazol-2-yl)aniline is unique due to the presence of the aniline group, which imparts distinct biological activities compared to its analogs. For example, while 5,7-dichloro-1,3-benzoxazole-2-thiol exhibits strong antimicrobial properties, the aniline derivative also shows significant antioxidant activity .
Propriétés
IUPAC Name |
4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O/c14-8-5-10(15)12-11(6-8)17-13(18-12)7-1-3-9(16)4-2-7/h1-6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGAFUCURPSCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C(=CC(=C3)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
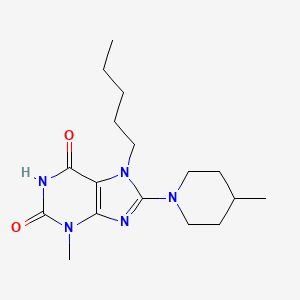
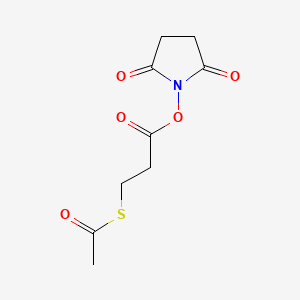
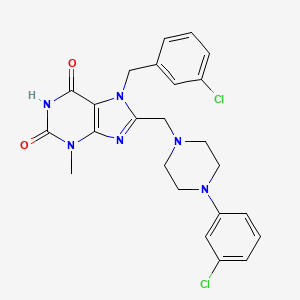
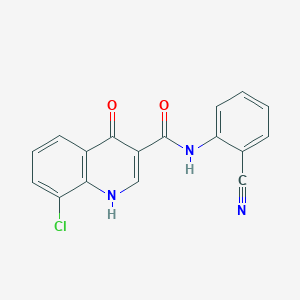
![3-((1-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2517687.png)
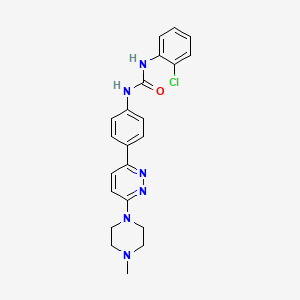
![2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2517690.png)
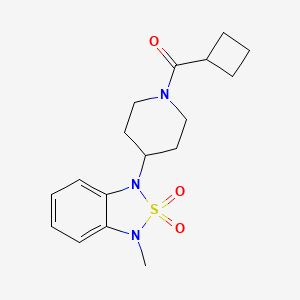

![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)
![1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2517695.png)
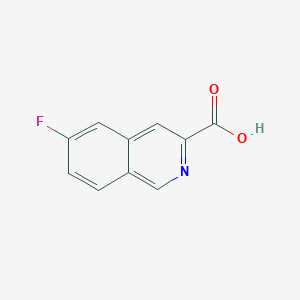
![2-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2517697.png)
![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)
